molecular formula C9H10O B3425691 (1S,2S)-(-)-1-Phenylpropylene oxide CAS No. 4518-66-5

(1S,2S)-(-)-1-Phenylpropylene oxide

Cat. No.: B3425691
CAS No.: 4518-66-5
M. Wt: 134.17 g/mol
InChI Key: YVCOJTATJWDGEU-IONNQARKSA-N
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Description

(1S,2S)-(-)-1-Phenylpropylene oxide is a chiral epoxide compound with significant importance in organic chemistry. It is characterized by its phenyl group attached to an oxirane ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s chirality and reactivity make it a subject of interest for stereoselective synthesis and asymmetric catalysis.

Mechanism of Action

Safety and Hazards

Trans-beta-Methylstyrene is a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-(-)-1-Phenylpropylene oxide typically involves the epoxidation of styrene derivatives. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in an organic solvent such as dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the use of large-scale epoxidation reactors. The process involves the continuous feed of styrene and oxidizing agents under controlled temperature and pressure conditions to ensure high yield and purity. Catalysts such as titanium silicalite-1 (TS-1) are often employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-(-)-1-Phenylpropylene oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenylacetaldehyde or benzoic acid under specific conditions.

    Reduction: Reduction reactions can convert the epoxide to phenylethanol or phenylethylene glycol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted phenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions, amines, and thiols are used under basic or acidic conditions.

Major Products:

    Oxidation: Phenylacetaldehyde, benzoic acid.

    Reduction: Phenylethanol, phenylethylene glycol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-(-)-1-Phenylpropylene oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and polymers.

Comparison with Similar Compounds

    (1R,2R)-(+)-1-Phenylpropylene oxide: The enantiomer of (1S,2S)-(-)-1-Phenylpropylene oxide, with similar reactivity but opposite chirality.

    Styrene oxide: A simpler epoxide without the chiral center, used in similar reactions but lacking the stereoselectivity.

    Phenyl glycidyl ether: Another epoxide with a phenyl group, used in polymer chemistry and as a reactive intermediate.

Uniqueness: this compound is unique due to its chiral nature, making it valuable for asymmetric synthesis. Its ability to undergo a wide range of chemical reactions while maintaining enantioselectivity sets it apart from other similar compounds.

Properties

IUPAC Name

(2S,3S)-2-methyl-3-phenyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCOJTATJWDGEU-IONNQARKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](O1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030904
Record name trans-2-Methyl-3-phenyloxirane
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URL https://comptox.epa.gov/dashboard/DTXSID301030904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23355-97-7, 14212-54-5, 4518-66-5
Record name rel-(2R,3R)-2-Methyl-3-phenyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23355-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1,2-epoxypropyl)-, trans-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Methyl-3-phenyloxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-(+)-1-Phenylpropylene oxide
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Record name (1S,2S)-(-)-1-Phenylpropylene oxide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The metal-catalyzed epoxidation of trans-β-methylstyrene was performed as described in Example 2 with the substitution of Co(OAc)2. 4 H2O (where OAc=acetate) (0.0058 g, 2.3×10-5 moles) as the catalyst. After 16 hours of reaction, the complete oxidation of the substrate produced benzaldehyde (14%) and 1-phenylpropylene oxide (86%).
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Synthesis routes and methods II

Procedure details

The metal-catalyzed epoxidation of trans-β-methylstyrene was performed as described in Example 2 with the substitution of [Ru3O(pfb)6 (Et2O)3 ](pfb) (where pfb= perfluorobutyrate) (0.0449 g, 2.3×10-5 moles) as the catalyst. After 6 hours of reaction, the complete oxidation of the substrate produced benzaldehyde (30%) and 1-phenylpropylene oxide (70%).
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Ru3O(pfb)6 (Et2O)3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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